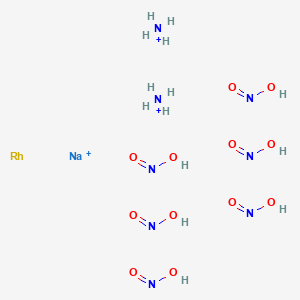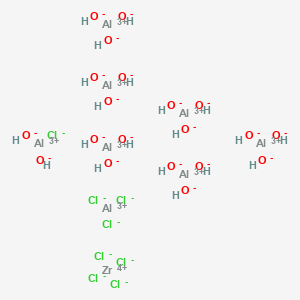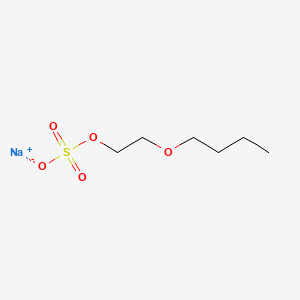
4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline
Übersicht
Beschreibung
4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline is a biochemical used for proteomics research . It has a molecular formula of C11H16N2O2S and a molecular weight of 240.32 .
Molecular Structure Analysis
The molecular structure of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline is defined by its molecular formula, C11H16N2O2S . The compound contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline are defined by its molecular structure. It has a molecular weight of 240.32 .Wissenschaftliche Forschungsanwendungen
GPR119 Agonists Development
Research has identified a series of arylsulfonyl 3-(pyridin-2-yloxy)anilines, derived from initial compounds, as potent GPR119 agonists. Modifications including the replacement of methyl groups with metabolically stable moieties led to compounds with improved pharmacokinetic properties, indicating the role of sulfonamide derivatives in medicinal chemistry for developing new therapeutic agents (Zhang et al., 2013).
Electrooxidative Polymerization
A study on the electrooxidative polymerization of aromatic compounds like pyrrole and aniline in a stable ionic liquid environment showed that this process can significantly increase polymerization rates and enhance the electroconductivity of the polymers formed. The research highlights the application of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline analogs in creating conductive polymers for electronic applications (Sekiguchi, Atobe, & Fuchigami, 2003).
Structural and Computational Studies
A structural investigation of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline and its derivatives through crystallography and density functional theory (DFT) calculations provided insights into the molecular geometry and intermolecular interactions. These studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in designing new materials with specific properties (Krishnan et al., 2021).
Anti-corrosive Properties
Research on the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite with ZnO on mild steel in acidic environments demonstrates the potential of sulfonamide derivatives in corrosion protection. This application is particularly relevant in the field of materials science, where the longevity and durability of metal components are critical (Alam, Mobin, & Aslam, 2016).
High Molecular Weight Polyaniline Synthesis
The synthesis of high molecular weight polyaniline at sub-zero temperatures, facilitated by oxidative chemical polymerization, illustrates another application of sulfonamide derivatives in polymer chemistry. These high-quality polymers have applications in electronics and materials science due to their enhanced conductivity and fewer defect sites (Adams, Laughlin, Monkman, & Kenwright, 1996).
Eigenschaften
IUPAC Name |
4-methylsulfonyl-3-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMYEUZBQIIWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650215 | |
| Record name | 4-(Methanesulfonyl)-3-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline | |
CAS RN |
1000018-40-5 | |
| Record name | 4-(Methylsulfonyl)-3-(1-pyrrolidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methanesulfonyl)-3-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















